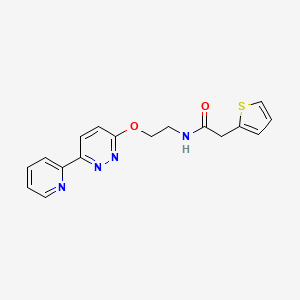
N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)-2-(thiophen-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C17H16N4O2S and its molecular weight is 340.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)-2-(thiophen-2-yl)acetamide is a compound with significant potential in pharmaceutical applications due to its unique structural features and biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H16N4O2S, with a molecular weight of 340.4 g/mol. Its structure includes a pyridazinone moiety, which is known for its diverse biological activities.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit antitumor properties . For instance, derivatives containing pyridazine rings have shown potent inhibitory effects against various cancer cell lines, including breast and lung cancer cells. A study demonstrated that the compound's structural modifications can enhance its cytotoxicity against MCF-7 and MDA-MB-231 cell lines, suggesting a promising avenue for cancer therapy development .
Anti-inflammatory Effects
This compound has also been linked to anti-inflammatory activity . Compounds in this class have been shown to inhibit pro-inflammatory cytokines and reduce nitric oxide production in vitro, indicating potential use in treating inflammatory diseases .
Antimicrobial Properties
The compound exhibits antimicrobial activity , particularly against Gram-positive bacteria. Studies have reported that similar pyridazine derivatives possess significant antibacterial effects, which could be attributed to their ability to disrupt bacterial cell membranes . This property opens up possibilities for developing new antibacterial agents.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in tumor growth and inflammation.
- Cell Cycle Arrest : It has been suggested that certain derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) : The modulation of ROS levels may play a role in the compound's cytotoxic effects on cancer cells.
Study 1: Antitumor Efficacy
A recent study focused on the antitumor efficacy of this compound analogs demonstrated significant growth inhibition in various cancer cell lines. The results indicated that structural variations could enhance potency and selectivity .
Study 2: Anti-inflammatory Activity
In another study, the anti-inflammatory potential was evaluated using lipopolysaccharide (LPS)-induced macrophages. The compound significantly reduced the production of TNF-alpha and IL-6, highlighting its therapeutic potential in managing inflammatory conditions .
Summary Table of Biological Activities
Propiedades
IUPAC Name |
N-[2-(6-pyridin-2-ylpyridazin-3-yl)oxyethyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c22-16(12-13-4-3-11-24-13)19-9-10-23-17-7-6-15(20-21-17)14-5-1-2-8-18-14/h1-8,11H,9-10,12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCGEFLMAKMZCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(C=C2)OCCNC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














